molecular formula C22H20O7 B2963588 (Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 622814-73-7

(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2963588
CAS No.: 622814-73-7
M. Wt: 396.395
InChI Key: XCNKFVUHKMKCKT-ODLFYWEKSA-N
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Description

“(Z)-allyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic compound. It is related to a class of compounds known as benzamides . Benzamides are significant in organic chemistry and have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzylidene and amine derivatives . The products

Scientific Research Applications

Synthesis and Material Applications

  • Polyene Synthesis and Total Synthesis of Leukotriene B3 : The synthesis of cyclic dimethylalkenylsiloxanes from alkynyl benzyldimethylsilanes, featuring adjacent allylic or homoallylic oxygen substituents, demonstrates the utility of these compounds in the preparation of (Z)-alkene-containing polyenes. This method has been applied to a concise total synthesis of leukotriene B3, showcasing its relevance in complex molecule synthesis (Gudmundsson et al., 2019).

  • High Performance Thermosets : The synthesis of novel benzoxazine monomers containing allyl groups has been reported, where the thermal cure of these monomers results in thermosets with excellent thermomechanical properties. This suggests their potential application in creating materials with higher thermal stability and mechanical strength (Agag & Takeichi, 2003).

Catalysis and Reaction Mechanisms

  • Rhodium-Catalyzed Tandem Ylide Formation/[2,3]-Sigmatropic Rearrangement : A study on the rhodium-catalyzed reaction of racemic allyl alcohols with methyl phenyldiazoacetate showcases a two-step process involving an initial oxonium ylide formation followed by a [2,3]-sigmatropic rearrangement. This process competes favorably with the conventional O-H insertion chemistry, highlighting its application in creating tertiary alpha-hydroxycarboxylate derivatives with two adjacent quaternary centers with high enantioselectivity (Li & Davies, 2010).

  • Stereoselective Synthesis of Allyl Sulfides : A facile stereoselective synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman acetates has been accomplished, further applied for the synthesis of potent antifungal compounds. This method's efficiency underscores its significance in the synthesis of bioactive molecules with potential therapeutic applications (Das et al., 2007).

Properties

IUPAC Name

prop-2-enyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-10-27-20(23)13-28-15-8-9-16-18(12-15)29-19(21(16)24)11-14-6-5-7-17(25-2)22(14)26-3/h4-9,11-12H,1,10,13H2,2-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNKFVUHKMKCKT-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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